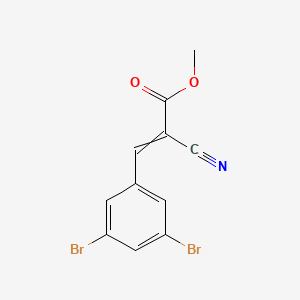![molecular formula C9H12N2O2S2 B14506152 Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate CAS No. 64679-76-1](/img/structure/B14506152.png)
Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate is a chemical compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their significant biological activities. This compound features a pyrimidine ring substituted with methylsulfanyl groups, making it a valuable molecule in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate typically involves the reaction of 2-chloropyrimidine derivatives with sulfur-containing reagents. One common method is the alkylation of 2-thioxopyrimidines with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the sulfur atom attacks the carbon atom of the bromoacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction of the pyrimidine ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-acetate: Similar structure but with a chlorine atom at the 4-position.
2-[(4,6-diphenethoxypyrimidin-2-yl)thio]hexanoic acid: Contains a pyrimidine ring with different substituents.
Uniqueness
Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methylsulfanyl and ethyl ester groups allows for versatile chemical modifications and potential biological activities .
Propiedades
Número CAS |
64679-76-1 |
|---|---|
Fórmula molecular |
C9H12N2O2S2 |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
ethyl 2-(2-methylsulfanylpyrimidin-4-yl)sulfanylacetate |
InChI |
InChI=1S/C9H12N2O2S2/c1-3-13-8(12)6-15-7-4-5-10-9(11-7)14-2/h4-5H,3,6H2,1-2H3 |
Clave InChI |
XSQUKAPROAJEHF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CSC1=NC(=NC=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


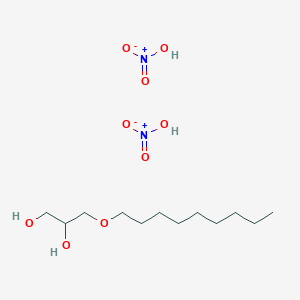
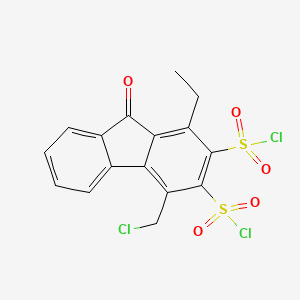
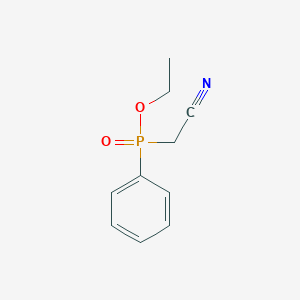
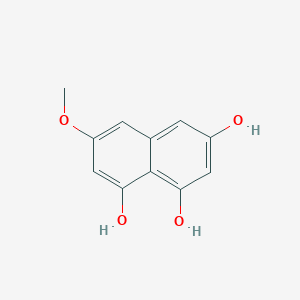
![1-Bromo-4-[(4-decylphenyl)ethynyl]benzene](/img/structure/B14506086.png)
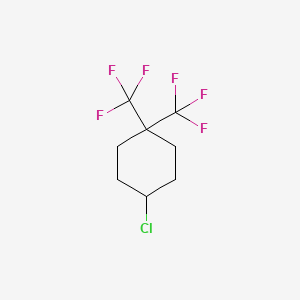

![Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid](/img/structure/B14506106.png)
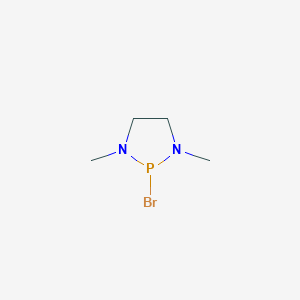
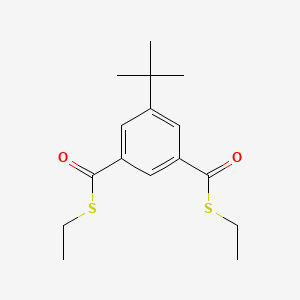

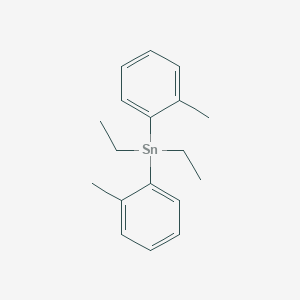
![Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14506138.png)
